Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl-
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Overview
Description
Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- is an organic compound with a unique structure that includes a cyclopropane ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- typically involves the reaction of cyclopropanemethanol with 3,4-dimethylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanemethanol
- 2-(3,4-Dimethylphenyl)ethanol
- Alpha-methylbenzyl alcohol
Uniqueness
Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- is unique due to its combination of a cyclopropane ring and a substituted phenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
1269532-16-2 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[2-(3,4-dimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O/c1-8-4-5-11(6-9(8)2)13-7-12(13)10(3)14/h4-6,10,12-14H,7H2,1-3H3 |
InChI Key |
QHYNQMYSKHTPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2C(C)O)C |
Origin of Product |
United States |
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